molecular formula C12H9FN4 B3080166 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082346-14-2

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B3080166
CAS No.: 1082346-14-2
M. Wt: 228.22 g/mol
InChI Key: OHHBFLDFLWWOQL-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular weight of 264.69 . It is a derivative of the triazole family, which is known for its wide range of applications as synthetic intermediates and promising pharmaceuticals .

Scientific Research Applications

Electroluminescent Properties

[1,2,4]-Triazolo[4,3-a]-pyridine based materials like TPATP and TPAPTP, synthesized for red phosphorescent organic light-emitting diodes (PhOLEDs), show enhanced electron transport and good electroluminescent performance. These materials demonstrate high efficiency and low power consumption in PhOLED devices (Kang et al., 2017).

Antiproliferative Activity

Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines show significant antiproliferative activity against various cancer cell lines, suggesting potential in cancer treatment. This is particularly true for compounds like 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine, indicating their therapeutic relevance (Dolzhenko et al., 2008).

Herbicidal Activity

Compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide show excellent herbicidal activity on a broad spectrum of vegetation. This suggests their use in agricultural applications for effective weed control (Moran, 2003).

Structural and Optical Properties

Studies on the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine derivatives indicate their potential in materials science, particularly in the development of novel luminescent materials. The detailed analysis of their molecular structure and vibrational spectra provides insights into their practical applications (Dymińska et al., 2022).

Development of Molecular Probes

Derivatives like SCH 442416, which are pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine based, show high affinity and selectivity as antagonists for the human A(2A) adenosine receptor. These compounds are useful in developing pharmacological probes for studying the A(2A)AR, indicating their significance in drug discovery and biochemical research (Kumar et al., 2011).

Synthesis of Anticancer Agents

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have led to compounds with potent anticancer effects and reduced toxicity. These compounds exhibit significant antiproliferative activities and potential as PI3K inhibitors, highlighting their application in cancer therapy (Wang et al., 2015).

Biological Activities of Fused Triazoles

Triazolopyridines, such as those in the s-triazolo(4,3-a)pyridine ring system, exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. These compounds have shown effectiveness against various microorganisms, offering potential applications in the treatment of infections and diseases (Gandikota et al., 2017).

Safety and Hazards

The safety information available indicates that “3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” and similar compounds could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety assessments and exploration of potential applications in pharmaceuticals could be beneficial .

Biochemical Analysis

Biochemical Properties

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death. It can also alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound’s interaction with kinases can lead to the inhibition of their activity, thereby affecting downstream signaling events that regulate cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the levels of these essential building blocks of DNA and RNA. This inhibition can affect cell proliferation and survival, particularly in rapidly dividing cells, such as cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its localization to specific cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites within the cell to exert its effects. Additionally, the compound’s accumulation in certain tissues can lead to localized effects, such as tissue-specific toxicity or therapeutic benefits .

Properties

IUPAC Name

3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-16-15-11-5-4-10(14)7-17(11)12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFLDFLWWOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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